3-(2-Aminoethyl)oxolan-3-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(2-aminoethyl)oxolan-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c7-3-1-6(8)2-4-9-5-6/h8H,1-5,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEFCRIOSDBHTJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CCN)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 2 Aminoethyl Oxolan 3 Ol
Retrosynthetic Analysis and Strategic Precursors
Retrosynthetic analysis is a powerful tool in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. youtube.comyoutube.comyoutube.comyoutube.comyoutube.com For 3-(2-Aminoethyl)oxolan-3-ol (I), the primary disconnections involve the carbon-carbon and carbon-nitrogen bonds of the aminoethyl group and the carbon-oxygen bonds of the oxolane ring.
A primary retrosynthetic disconnection breaks the C-N bond of the aminoethyl group, suggesting a precursor like a 2-(3-hydroxyoxolan-3-yl)acetaldehyde (II) and an amine source, such as ammonia (B1221849), via a reductive amination pathway. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.orgresearchgate.net Alternatively, disconnection of the C-C bond of the aminoethyl side chain points towards a 3-hydroxyoxolane-3-carbonitrile (B3380182) (III) or a similar one-carbon electrophile at the 3-position, which could be reacted with a suitable nitrogen-containing nucleophile.
Further deconstruction of the oxolane ring of these precursors leads to acyclic diols. For instance, precursor II can be traced back to a suitably protected 1,2,4,5-pentanetetrol derivative. The key strategic precursors identified through this analysis are highlighted in the following table.
| Precursor No. | Structure | Name |
| I | ![]() | This compound |
| II | ![]() | 2-(3-Hydroxyoxolan-3-yl)acetaldehyde |
| III | ![]() | 3-Hydroxyoxolane-3-carbonitrile |
Construction of the Oxolane Ring System
The formation of the tetrahydrofuran (B95107) (oxolane) ring is a critical step in the synthesis of this compound. Various methods have been developed for the stereoselective synthesis of substituted tetrahydrofurans. nih.govnih.gov
Intramolecular cyclization is a common and effective strategy for constructing cyclic ethers like oxolanes. acs.orgsci-hub.stacs.org This approach typically involves the cyclization of a linear precursor containing a hydroxyl group and a suitable leaving group at the appropriate positions. For the synthesis of a 3-substituted oxolane, a 1,2,4-triol derivative could be a key intermediate. Selective protection of the primary and secondary hydroxyl groups would be necessary, followed by activation of the terminal hydroxyl group (e.g., conversion to a tosylate or halide) to facilitate intramolecular Williamson ether synthesis. The stereochemistry of the substituents on the oxolane ring can often be controlled by the stereochemistry of the acyclic precursor. nih.gov
Radical cyclizations of unsaturated alcohols also offer a pathway to substituted tetrahydrofurans. acs.org For example, a 4-penten-1-ol (B13828) derivative with appropriate substitution could undergo a 5-exo-trig cyclization to form the desired oxolane ring.
Ring-closing metathesis (RCM) has emerged as a powerful tool for the formation of various ring systems, including tetrahydrofurans. rsc.org This reaction would involve a diene precursor, where one of the double bonds is part of an allyl ether moiety. The use of a suitable ruthenium catalyst would then facilitate the ring closure to form the oxolane ring.
Another approach involves the condensation of a 1,4-diol or its equivalent. For instance, the reaction of a protected 1,2,4,5-pentanetetrol derivative under acidic conditions could lead to the formation of the 3-substituted oxolane ring. The stereochemical outcome of such reactions can be influenced by the reaction conditions and the nature of the protecting groups. mdpi.com
Introduction and Functionalization of the Aminoethyl Moiety
The introduction of the 2-aminoethyl group at the 3-position of the oxolane ring is a key transformation. This can be achieved through various amination strategies or by constructing the side chain via carbon-carbon bond formation with a nitrogen-containing reagent.
Reductive amination is a highly versatile and widely used method for the synthesis of amines from carbonyl compounds. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org In the context of synthesizing this compound, a key intermediate would be 2-(3-hydroxyoxolan-3-yl)acetaldehyde (II). This aldehyde can be reacted with ammonia in the presence of a reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), to yield the target primary amine. masterorganicchemistry.comresearchgate.net These reducing agents are favored for their selectivity, as they can reduce the intermediate imine in the presence of the aldehyde. masterorganicchemistry.com
Alternative amination strategies could involve the conversion of a corresponding alcohol or halide to the amine. For example, a 2-(3-hydroxyoxolan-3-yl)ethanol derivative could be converted to an azide, followed by reduction to the primary amine. Direct amination of a C-H bond at the alpha position to the oxolane ring has also been reported using copper catalysts, though this may be less selective for the desired product. nih.gov
An alternative strategy involves forming a carbon-carbon bond with a reagent that already contains the nitrogen functionality. alevelchemistry.co.ukdiva-portal.orgacs.org A plausible approach would be the reaction of a 3-oxo-oxolane derivative with a nucleophile such as the anion of acetonitrile (B52724), followed by reduction of the nitrile to the amine.
Another route could involve the addition of a protected cyano-containing nucleophile to an epoxide precursor of the oxolane ring. For instance, a 3,4-epoxy-1-butanol derivative could be opened with a cyanide source to introduce the carbon and nitrogen atoms of the future aminoethyl side chain. Subsequent cyclization would then form the oxolane ring.
The following table summarizes some of the key reactions discussed for the synthesis of this compound.
| Reaction Type | Starting Material Example | Reagents/Conditions | Product |
| Intramolecular Cyclization | 1,2,4-Pentanetriol derivative | 1. Protection 2. Activation of terminal OH 3. Base | 3-Substituted Oxolane |
| Reductive Amination | 2-(3-Hydroxyoxolan-3-yl)acetaldehyde | NH3, NaBH3CN or NaBH(OAc)3 | This compound |
| Nitrile Reduction | 2-(3-Hydroxyoxolan-3-yl)acetonitrile | H2/Catalyst or LiAlH4 | This compound |
Stereoselective Synthesis and Enantiomeric Control
The creation of a specific enantiomer of this compound necessitates the use of asymmetric synthesis techniques. While direct stereoselective methods for this exact molecule are not extensively documented, strategies employed for analogous 3-substituted oxolanes and chiral amino alcohols provide a strong foundation for potential synthetic routes. These methods primarily fall into three categories: chiral pool synthesis, the use of chiral auxiliaries, and asymmetric catalysis.
Chiral Pool Synthesis: This approach utilizes readily available enantiopure starting materials. For instance, derivatives of sugars or amino acids could be envisioned as precursors. A potential route could involve the modification of a chiral lactone, which can be reduced and cyclized to form the desired oxolane ring with a predefined stereocenter.
Chiral Auxiliaries: Another established method involves the temporary attachment of a chiral auxiliary to an achiral substrate to direct a stereoselective transformation. For the synthesis of substituted oxolanes, oxazolidinones derived from chiral amino alcohols can be used to control the stereochemistry of subsequent reactions, such as alkylation or cyclization. acs.org After the desired stereocenter is set, the auxiliary is cleaved to yield the enantiomerically enriched product.
Asymmetric Catalysis: This is arguably the most efficient and elegant approach to stereoselective synthesis.
Asymmetric Hydrogenation: The reduction of a suitable prochiral ketone precursor using a chiral catalyst can establish the stereochemistry at the C3 hydroxyl group. Catalysts based on ruthenium, rhodium, or iridium complexed with chiral phosphine (B1218219) ligands have proven highly effective in the asymmetric hydrogenation of a wide array of ketones.
Asymmetric Epoxidation and Ring-Opening: An alternative strategy involves the asymmetric epoxidation of an appropriate homoallylic alcohol, followed by a regioselective and stereospecific intramolecular ring-opening to form the tetrahydrofuran ring.
Kinetic Resolution: In a kinetic resolution, a racemic mixture of an intermediate is reacted with a chiral catalyst or enzyme that preferentially transforms one enantiomer, allowing for the separation of the unreacted, enantiomerically enriched substrate or the product. For instance, enzymatic kinetic resolution using lipases is a powerful tool for resolving racemic alcohols and amines.
The enantiomeric purity of the final product is typically determined using techniques such as chiral High-Performance Liquid Chromatography (HPLC) or by measuring the optical rotation.
| Method | Description | Potential Precursor | Key Reagents/Catalysts | Anticipated Outcome |
| Chiral Pool Synthesis | Utilization of a readily available chiral starting material. | Chiral lactone or sugar derivative | Reducing agents, cyclization promoters | Formation of one enantiomer based on the starting material's chirality. |
| Chiral Auxiliary | Temporary use of a chiral molecule to direct a stereoselective reaction. | Achiral oxolane precursor with a suitable functional group | Evans oxazolidinones, Enders' SAMP/RAMP hydrazones | High diastereoselectivity in the key bond-forming step. |
| Asymmetric Hydrogenation | Stereoselective reduction of a prochiral ketone. | 3-Oxo-3-(2-aminoethyl)oxolane precursor | Chiral Ru- or Rh-phosphine complexes (e.g., BINAP) | High enantiomeric excess of the desired alcohol. |
| Asymmetric Epoxidation | Enantioselective formation of an epoxide followed by cyclization. | Acyclic homoallylic alcohol | Sharpless, Jacobsen, or Shi epoxidation catalysts | Controlled formation of the chiral center during epoxidation. |
| Enzymatic Kinetic Resolution | Selective enzymatic reaction on one enantiomer of a racemate. | Racemic this compound or a precursor | Lipases (e.g., Candida antarctica lipase (B570770) B) | Separation of enantiomers, yielding one with high enantiomeric purity. |
Development of Sustainable and Green Synthetic Routes
Modern synthetic chemistry places a strong emphasis on the development of sustainable and environmentally friendly processes. For the synthesis of this compound, several green chemistry principles can be applied to minimize the environmental impact.
Biocatalysis: The use of enzymes as catalysts offers significant advantages, including high selectivity, mild reaction conditions (often in aqueous media), and biodegradability. nih.govnih.gov
Transaminases (TAs): These enzymes can be used for the asymmetric synthesis of the amino group. A suitable keto-alcohol precursor could be converted to the desired chiral amino alcohol with high enantioselectivity using a transaminase and an inexpensive amino donor like isopropylamine. acs.org
Amine Dehydrogenases (AmDHs): Engineered amine dehydrogenases can catalyze the direct reductive amination of a hydroxy ketone precursor using ammonia as the amine source, offering an atom-economical route to chiral amino alcohols. frontiersin.org
Transketolases (TKs): In a multi-enzyme cascade, a transketolase could be used to create a key intermediate, which is then converted to the final product by other enzymes like a transaminase. acs.orgucl.ac.uk This mimics biosynthetic pathways and can be performed in a single pot.
Catalysis with Earth-Abundant Metals: Replacing precious metal catalysts (e.g., palladium, ruthenium, rhodium) with those based on more abundant and less toxic metals like iron, copper, or nickel is a key goal of green chemistry. Research into the development of catalysts based on these metals for reactions such as hydrogenation and cyclization is ongoing.
Use of Renewable Feedstocks and Greener Solvents:
Renewable Starting Materials: Investigating synthetic routes that start from biomass-derived feedstocks is a promising green approach. For instance, pentoses like L-arabinose, which can be sourced from agricultural waste, can be converted into chiral tetrahydrofuran derivatives. nih.gov
Green Solvents: The replacement of volatile and hazardous organic solvents with more environmentally benign alternatives is crucial. Water is the ideal green solvent, and developing reactions that can be performed in water is a major focus. rsc.orgpatsnap.com Other green solvents include supercritical fluids (like CO2) and bio-derived solvents like ethanol (B145695) or 2-methyltetrahydrofuran (B130290) (2-MeTHF).
Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool in green synthesis, as it uses light as a renewable energy source to drive chemical reactions under mild conditions. rsc.org A potential application could be in a radical-based cyclization to form the oxolane ring or in the introduction of the aminoethyl side chain.
| Green Approach | Description | Potential Application in Synthesis | Advantages |
| Biocatalysis | Use of enzymes (e.g., transaminases, amine dehydrogenases) as catalysts. nih.govfrontiersin.org | Asymmetric amination of a ketone precursor. | High stereoselectivity, mild conditions, aqueous media, biodegradable. |
| Catalysis with Earth-Abundant Metals | Employing catalysts based on metals like iron, copper, or nickel. | Hydrogenation or cross-coupling steps. | Reduced cost, lower toxicity, and greater sustainability. |
| Renewable Feedstocks | Starting from biomass-derived materials like sugars. nih.gov | Synthesis of the chiral oxolane core from pentoses. | Reduces reliance on fossil fuels, utilizes waste streams. |
| Green Solvents | Using water, ethanol, or other environmentally benign solvents. rsc.orgpatsnap.com | Performing reaction steps in non-hazardous media. | Improved safety, reduced pollution, easier workup. |
| Visible-Light Photocatalysis | Using light to promote chemical reactions. rsc.org | Radical-based C-C bond formation or cyclization. | Mild conditions, use of a renewable energy source. |
Chemical Transformations and Reaction Pathways
Reactivity of the Hydroxyl Group
The tertiary alcohol in 3-(2-Aminoethyl)oxolan-3-ol is a critical site for chemical modification. However, its tertiary nature imposes significant steric hindrance, which can influence reaction rates and feasibility compared to primary or secondary alcohols.
Esterification: The formation of esters from tertiary alcohols and carboxylic acids, known as Fischer esterification, is generally inefficient under standard acidic conditions due to steric hindrance and the propensity for elimination reactions. masterorganicchemistry.comchemistrysteps.com More effective methods for esterifying tertiary alcohols involve the use of more reactive acylating agents.
Reaction with Acyl Chlorides or Anhydrides: The reaction with highly reactive acid chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., pyridine) is a more viable route to the corresponding esters. The base neutralizes the HCl or carboxylic acid byproduct, driving the reaction to completion.
Etherification: Direct etherification of tertiary alcohols is challenging. The Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, is not feasible as it would require the tertiary alkoxide to act as a nucleophile, where it is more likely to act as a base, leading to elimination of the alkyl halide.
Acid-Catalyzed Alkoxymercuration-Demercuration: A potential, though indirect, route for ether formation would involve dehydration to an alkene followed by an alkoxymercuration-demercuration reaction, which would introduce an ether linkage at the site of the former double bond.
Table 1: Representative Esterification and Etherification Reactions of Analogous Alcohols
Reaction Type Reactant Reagents Conditions Product Type Esterification Tertiary Alcohol Acyl Chloride, Pyridine Anhydrous solvent Tertiary Ester Esterification 3-Hydroxytetrahydrofuran (B147095) L-malic acid Esterification-reduction-cyclodehydration sequence (S)-3-hydroxytetrahydrofuran Etherification (via Alkene) Tertiary Alcohol 1. H₂SO₄, heat; 2. R'OH, Hg(OAc)₂; 3. NaBH₄ Multi-step synthesis Tertiary Ether
```##### **3.1.2. Oxidation and Reduction Transformations**
Oxidation: Tertiary alcohols are resistant to oxidation under standard conditions that would typically oxidize primary or secondary alcohols. google.comReagents like chromic acid (H₂CrO₄) or potassium permanganate (B83412) (KMnO₄) do not react with tertiary alcohols because there is no hydrogen atom on the carbinol carbon to be removed. Oxidation can only occur under harsh, forcing conditions that lead to the cleavage of carbon-carbon bonds, resulting in a mixture of smaller molecules. For instance, the oxidation of 3-hydroxy-tetrahydrofuran, a secondary alcohol, to 3-oxo-tetrahydrofuran is a known transformation, often employing reagents like trichloroisocyanuric acid in the presence of TEMPO. google.comThis pathway is not available to the tertiary alcohol of the title compound.
Reduction: The hydroxyl group of an alcohol is generally a poor leaving group, making direct reduction to an alkane difficult. quora.comA common strategy involves a two-step process:
Conversion to a Better Leaving Group: The hydroxyl group can be converted into a tosylate or mesylate by reaction with tosyl chloride or mesyl chloride, respectively, in the presence of a base.
Reductive Cleavage: The resulting tosylate or mesylate can then be reduced to the corresponding alkane using a strong reducing agent, such as lithium aluminum hydride (LiAlH₄).
libretexts.org
**Table 2: Oxidation and Reduction Transformations of Analogous Alcohols**
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Transformation Reactant Type Reagents Conditions Product Type Oxidation Tertiary Alcohol KMnO₄ or H₂CrO₄ No reaction under mild conditions No reaction Oxidation Secondary Cyclic Alcohol (e.g., 3-Hydroxytetrahydrofuran) Trichloroisocyanuric acid, TEMPO Mild conditions Cyclic Ketone (e.g., 3-Oxo-tetrahydrofuran) Reduction Tertiary Alcohol 1. TsCl, Pyridine; 2. LiAlH₄ Two-step process Alkane
Reactivity of the Primary Amine Group
The primary aminoethyl group is a versatile nucleophilic center, readily participating in a variety of bond-forming reactions.
Acylation: Primary amines react readily with acylating agents like acyl chlorides and acid anhydrides to form amides. libretexts.orglibretexts.orgThe reaction is typically carried out in the presence of a base to neutralize the acidic byproduct. libretexts.orgThis reaction is generally fast and high-yielding. libretexts.orgAlkylation: The direct alkylation of primary amines with alkyl halides is often difficult to control and can lead to a mixture of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts. wikipedia.orglibretexts.orgMore controlled and selective alkylation can be achieved through reductive amination or by using alcohols as alkylating agents in the presence of a suitable catalyst. organic-chemistry.orgchinesechemsoc.orgSulfonylation: Primary amines react with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base to form stable sulfonamides. organic-chemistry.orgThis reaction is analogous to acylation and is a robust method for protecting or modifying the amine group. acs.org
Table 3: Reactions of the Primary Amine GroupPrimary amines react with aldehydes and ketones in a reversible, acid-catalyzed reaction to form imines (also known as Schiff bases). libretexts.orglibretexts.orgThe reaction proceeds through a carbinolamine intermediate, which then dehydrates to form the C=N double bond of the imine. libretexts.orgThe reaction is typically driven to completion by removing the water that is formed, often by azeotropic distillation or the use of a dehydrating agent. The optimal pH for this reaction is generally mildly acidic (around 4-5). libretexts.orglumenlearning.com
Transformations Involving the Oxolane Ring
The oxolane (tetrahydrofuran) ring is a relatively stable cyclic ether. chemicalbook.comHowever, it can undergo ring-opening reactions under specific, typically acidic, conditions or in the presence of strong Lewis acids.
Acid-Catalyzed Ring Opening: In the presence of strong acids (e.g., HBr, HI), the ether oxygen can be protonated, making it a good leaving group. A subsequent nucleophilic attack by the conjugate base of the acid (e.g., Br⁻, I⁻) on one of the α-carbons leads to ring cleavage. This would result in a di-functionalized butane (B89635) derivative.
Reaction with Lewis Acids: Strong Lewis acids can coordinate to the ether oxygen, activating the ring towards nucleophilic attack and cleavage. Theoretical studies have explored the ring-opening of tetrahydrofuran (B95107) by frustrated Lewis pairs (FLPs), indicating that specific combinations of Lewis acids and bases can facilitate this transformation. nih.govacs.orgresearchgate.net* Oxidation: The oxolane ring itself can be susceptible to oxidation, particularly at the carbons adjacent to the ether oxygen. Aerobic oxidation of tetrahydrofuran, sometimes catalyzed by transition metals, can lead to the formation of γ-butyrolactone. researchgate.net
Table 4: Representative Reactions of the Oxolane Ring
Reaction Type Reagents Conditions Product Type Acid-Catalyzed Ring Opening Concentrated HBr or HI Heating Haloalcohol/Dihalide Lewis Acid-Mediated Ring Opening Strong Lewis Acid (e.g., AlCl₃) Anhydrous conditions Ring-opened polymer or adduct Oxidation O₂, Transition Metal Catalyst Varies with catalyst Lactone
Ring-Opening and Rearrangement Mechanisms
The oxolane ring in this compound, while generally stable, can undergo ring-opening and rearrangement reactions under specific conditions, often catalyzed by acids or bases. The presence of the hydroxyl and aminoethyl groups at the 3-position introduces unique possibilities for intramolecular reactions.
Under acidic conditions, protonation of the ring oxygen would activate the oxolane for nucleophilic attack. Intramolecularly, the primary amine of the aminoethyl group could act as a nucleophile. Depending on the reaction conditions and the conformation of the molecule, this could potentially lead to the formation of a six-membered piperazine (B1678402) ring through a ring-opening and subsequent ring-closing cascade. This type of transformation would result in a spirocyclic system, specifically a spiro[oxolane-3,2'-piperazine] derivative. The mechanism would likely proceed through a protonated intermediate, followed by an intramolecular SN2 attack by the nitrogen atom on one of the adjacent ring carbons (C2 or C4), leading to the cleavage of the C-O bond and the formation of the new heterocyclic ring.
Alternatively, acid catalysis could promote the elimination of the tertiary hydroxyl group as a water molecule, forming a tertiary carbocation at the C3 position. This highly reactive intermediate could then undergo rearrangement. One plausible rearrangement is a Wagner-Meerwein shift, where a bond from an adjacent carbon migrates to the carbocation center. This could potentially lead to ring expansion or contraction, although such rearrangements in simple tetrahydrofuran systems are not common without specific driving forces.
Another potential rearrangement pathway involves the formation of an aziridinium (B1262131) ion intermediate if the amino group attacks an adjacent carbon atom that has been rendered electrophilic. While less likely without activation of a leaving group on that carbon, it represents a theoretical possibility in the study of this molecule's reactivity.
The table below summarizes potential rearrangement products based on theoretical mechanisms.
| Starting Material | Reagent/Condition | Plausible Mechanism | Potential Product |
| This compound | Acid (e.g., H₂SO₄) | Intramolecular nucleophilic attack of the amine on the protonated oxolane ring | Spiro[oxolane-3,2'-piperazine] derivative |
| This compound | Strong Acid | Formation of a tertiary carbocation followed by skeletal rearrangement | Ring-expanded or contracted products |
It is important to note that these proposed mechanisms are based on general principles of organic chemistry, and their feasibility for this compound would require experimental validation.
Functionalization of Ring Positions
The functionalization of the oxolane ring in this compound can be approached by targeting the carbon atoms of the ring. The presence of the electron-withdrawing oxygen atom influences the reactivity of the adjacent C2 and C5 positions, making them susceptible to certain types of reactions.
One common method for the functionalization of tetrahydrofurans is through radical reactions. For instance, α-C-H arylation of cyclic ethers can be achieved using photoredox catalysis in the presence of an aryl halide. This would likely functionalize the C2 and C5 positions of the oxolane ring in this compound. The reaction conditions would need to be carefully controlled to avoid side reactions involving the amino and hydroxyl groups. Protection of these functional groups might be necessary to achieve selective functionalization of the ring.
Another approach involves the deprotonation of the α-protons at C2 and C5 using a strong base, followed by quenching with an electrophile. However, the acidity of these protons is relatively low, and this method often requires harsh conditions that could be incompatible with the existing functional groups.
The functionalization can also be directed by the existing substituents. The hydroxyl group, for example, could direct metal-catalyzed C-H activation to a nearby position on the ring, although this is more common in aromatic systems.
The following table outlines potential functionalization reactions of the oxolane ring.
| Reaction Type | Reagent/Catalyst | Target Position | Potential Product |
| α-C-H Arylation | Photoredox catalyst, Aryl halide | C2 and/or C5 | 2-Aryl-3-(2-aminoethyl)oxolan-3-ol |
| Halogenation | Radical halogenating agent (e.g., NBS) | C2 and/or C5 | 2-Bromo-3-(2-aminoethyl)oxolan-3-ol |
| Oxidation | Oxidizing agent | C2 and/or C5 | Lactone or other oxidized derivatives |
The successful functionalization of the oxolane ring in this compound would heavily depend on the careful selection of reagents and reaction conditions to ensure compatibility with the sensitive amino and hydroxyl groups.
Derivatization Strategies and Analogue Synthesis
Synthesis of Substituted 3-(2-Aminoethyl)oxolan-3-ol Analogues
The primary amine of the ethylamino group is a versatile handle for introducing a wide array of substituents through common organic reactions.
N-Acylation: The amino group can be readily acylated using carboxylic acids, acid chlorides, or acid anhydrides to form amide derivatives. rsc.orgresearchgate.net Catalytic methods, for instance using a B₃NO₂ heterocycle, can facilitate the direct acylation with carboxylic acids under mild conditions. rsc.org These reactions are fundamental in peptide synthesis and for modifying the pharmacokinetic properties of molecules. researchgate.net
N-Alkylation: Introduction of alkyl groups to the nitrogen atom can be achieved through reactions with alkyl halides. researchgate.net To avoid over-alkylation, which can lead to mixtures of secondary, tertiary amines, and even quaternary ammonium (B1175870) salts, strategic use of protecting groups or controlled reaction conditions is often necessary. chemrxiv.org Sustainable methods utilizing alcohols as alkylating agents via hydrogen auto-transfer reactions, often catalyzed by transition metals like palladium, are also being explored. rsc.org
N-Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides. This functional group is a key component in many therapeutic agents.
The following table summarizes common modifications at the aminoethyl side chain.
Table 1: Examples of Aminoethyl Side Chain Modifications| Reaction Type | Reagent Class | Resulting Functional Group |
|---|---|---|
| N-Acylation | Carboxylic Acids / Acid Halides | Amide |
| N-Alkylation | Alkyl Halides / Alcohols | Secondary/Tertiary Amine |
| N-Sulfonylation | Sulfonyl Chlorides | Sulfonamide |
Direct functionalization of the saturated carbon atoms of the oxolane ring is chemically challenging due to the high bond dissociation energy of C-H bonds. However, strategies exist for derivatizing tetrahydrofuran (B95107) (oxolane) rings, which could theoretically be applied. For instance, photoredox and thiol HAT (hydrogen atom transfer) organocatalysis can enable the alkylation of C-H bonds at the α-position to the ether oxygen. nih.gov Such late-stage functionalization methods are valuable for installing inert alkyl groups that can influence a molecule's properties. nih.gov However, specific examples of post-synthetic C-H functionalization on the this compound core are not widely reported in the literature. Most complex substitution patterns on the oxolane ring are established during its synthesis.
Creation of Complex Molecular Architectures
The bifunctional nature of this compound makes it a potential building block for more complex molecular frameworks, such as spirocyclic and fused-ring systems.
Spirocycles can be formed by reacting the amino alcohol with bifunctional reagents. For example, condensation with ketones or aldehydes can potentially lead to the formation of spiro-oxazolidine (B91167) systems. A more general approach involves the reaction of geminal hydroxy allyl derivatives with an oxidizing agent to form spirocyclic alcohols. researchgate.net While not specifically demonstrated for this compound, this methodology highlights a viable pathway for creating spiro-systems from 3-hydroxy-substituted oxolanes. researchgate.net Research has shown the successful synthesis of various spirocyclic 3-hydroxytetrahydrofurans from cyclic ketones. researchgate.net
The creation of ring systems fused to the oxolane core of this compound is a complex synthetic challenge that typically requires multi-step sequences. General strategies for synthesizing fused-ring systems often involve intramolecular cyclizations or cycloaddition reactions. core.ac.uknih.govchemrxiv.org For example, polyene cyclization is a powerful method for constructing fused polycyclic systems. core.ac.uk While these methods are well-established for various molecular frameworks, their direct application starting from this compound is not prominently documented. Such transformations would likely necessitate initial modifications of the core structure to install the necessary reactive groups for the desired cyclization.
Regioselective and Diastereoselective Derivatization
The oxolane ring in this compound contains a stereocenter at the C3 position. This inherent chirality can influence the stereochemical outcome of subsequent reactions, a critical consideration in the synthesis of enantiomerically pure compounds.
Regioselectivity: In derivatization reactions, regioselectivity distinguishes between the different reactive sites. For example, in the case of N-acylation versus O-acylation, the higher nucleophilicity of the primary amine generally ensures selective reaction at the nitrogen atom under standard conditions. Regioselectivity also applies to potential modifications on the oxolane ring itself, such as differentiating the C-H bonds at the C2 and C5 positions. nih.gov
Diastereoselectivity: When new stereocenters are created during derivatization, the existing C3 stereocenter can direct the approach of reagents, leading to a preference for one diastereomer over another. Palladium-catalyzed oxidative cyclization of alkenols is one method where diastereoselectivity in forming substituted tetrahydrofurans is crucial and can be controlled, for instance, by intramolecular hydrogen bonding. nih.gov Similarly, diastereoselective synthesis of 2,3-disubstituted tetrahydrofurans can be achieved from the reaction of certain carbanions with aldehydes, where the stereochemistry is controlled through a cyclic transition state. ysu.amnih.gov While these examples illustrate general principles, specific diastereoselective derivatization studies on the this compound scaffold would depend on the particular reaction and reagents employed.
The following table details the compounds mentioned in this article.
Applications As a Synthetic Intermediate
Utilization in Heterocyclic Compound Synthesis
The dual functionality of 3-(2-Aminoethyl)oxolan-3-ol serves as a powerful tool for the synthesis of novel heterocyclic compounds. The primary amino group and the tertiary hydroxyl group can participate in a range of cyclization reactions, either independently or concertedly, to form various saturated and unsaturated ring systems.
The aminoethyl side chain is a common motif in the synthesis of nitrogen-containing heterocycles. For instance, it can react with dicarbonyl compounds or their equivalents to form pyrrolidines, piperidines, and other nitrogenous rings. The presence of the hydroxyl group on the oxolane ring can influence the stereochemical outcome of these reactions or can be used as a handle for further functionalization of the resulting heterocyclic product.
Moreover, the amino alcohol moiety can be engaged in reactions that form heterocyples containing both nitrogen and oxygen. For example, reaction with phosgene or its equivalents could yield cyclic carbamates (oxazolidinones), while condensation with aldehydes or ketones can lead to the formation of oxazolidine rings. The tetrahydrofuran (B95107) core provides conformational rigidity to the resulting bicyclic systems, which can be advantageous in medicinal chemistry for controlling the spatial arrangement of substituents. Amino alcohols are well-established precursors for a variety of heterocyclic systems, and the principles of their reactivity can be applied to predict the utility of this compound in this context. acs.orgresearchgate.net
Role in the Preparation of Scaffolds for Chemical Libraries
In the field of drug discovery and materials science, the generation of chemical libraries containing a multitude of structurally related compounds is a key strategy for identifying new lead compounds or materials with desired properties. The concept of a central "scaffold" which can be decorated with various substituents is central to combinatorial chemistry. ijpsr.compharmatutor.org this compound is an exemplary candidate for such a scaffold due to its two distinct points of chemical diversity.
The primary amine can be readily functionalized through a wide array of reactions, including acylation, alkylation, sulfonylation, and reductive amination, to introduce a first set of diverse substituents. Simultaneously or sequentially, the tertiary alcohol can be derivatized, for example, through etherification or esterification, to introduce a second layer of diversity. This bifunctional nature allows for the creation of a two-dimensional library of compounds from a single, readily accessible core structure. The tetrahydrofuran ring itself provides a three-dimensional framework which can be beneficial for exploring chemical space in drug discovery programs. nih.gov
To illustrate the potential for diversification, a hypothetical library based on the this compound scaffold is presented below.
Table 1: Illustrative Chemical Library from this compound Scaffold
| Scaffold | R1 (Amine Functionalization) | R2 (Alcohol Functionalization) | Resulting Structure |
|---|---|---|---|
| This compound | Acetyl | Methyl | 2-(3-methoxyoxolan-3-yl)-N-acetylethylamine |
| This compound | Benzoyl | Benzyl | N-(2-(3-(benzyloxy)oxolan-3-yl)ethyl)benzamide |
| This compound | Methylsulfonyl | tert-Butyl | N-(2-(3-(tert-butoxy)oxolan-3-yl)ethyl)methanesulfonamide |
This table is for illustrative purposes to demonstrate the potential for chemical diversification.
Precursor in the Development of Advanced Organic Materials
The structural features of this compound also suggest its utility as a monomer or a functional additive in the synthesis of advanced organic materials, such as polymers. The tetrahydrofuran ring is the repeating unit of poly(tetrahydrofuran) (PTHF), a polymer with applications as a soft segment in polyurethanes and other elastomers. The cationic ring-opening polymerization of tetrahydrofuran is a well-established process. acs.orgnih.gov
The presence of the amino and hydroxyl groups on this compound could allow it to be incorporated into polymer chains, imparting specific functionalities. For instance, it could be used as a comonomer in polymerization reactions to introduce pendant amino and hydroxyl groups along the polymer backbone. These functional groups can then be used for post-polymerization modifications, such as grafting other polymer chains or attaching specific molecules of interest, including cross-linking agents, dyes, or biologically active moieties.
Furthermore, the amino and hydroxyl groups can enhance the properties of the resulting polymers, for example, by improving adhesion, increasing hydrophilicity, or providing sites for chelation of metal ions. The ability to precisely introduce functionality into a polymer structure is a key aspect of modern materials science, and bifunctional monomers like this compound are valuable tools in this endeavor.
Table 2: Potential Roles in Organic Material Synthesis
| Material Type | Role of this compound | Potential Application |
|---|---|---|
| Functional Polymers | Comonomer in polymerization | Introduction of pendant amine and hydroxyl groups for cross-linking or further functionalization. |
| Polyurethanes/Polyesters | Chain extender or cross-linker | Modification of mechanical and thermal properties. |
| Epoxy Resins | Curing agent | The primary amine can react with epoxide rings to form a cross-linked network. |
Computational and Theoretical Chemistry Studies
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of the 3-(2-Aminoethyl)oxolan-3-ol molecule, arising from the rotatable bonds of the aminoethyl side chain and the puckering of the oxolane ring, results in a complex potential energy surface with multiple conformers. Conformational analysis aims to identify the stable, low-energy arrangements of the atoms, which are crucial for understanding the molecule's interactions and biological activity.
Molecular mechanics force fields are commonly employed to perform systematic conformational searches. These studies reveal that the orientation of the aminoethyl side chain relative to the oxolane ring is a key determinant of conformational stability. Intramolecular hydrogen bonding between the hydroxyl group and the amino group is a significant stabilizing interaction in many of the predicted low-energy conformers. The oxolane ring itself typically adopts an envelope or twist conformation, with the substituents preferring pseudoequatorial positions to minimize steric strain.
Molecular dynamics (MD) simulations provide a dynamic perspective on the conformational behavior of this compound in different environments, such as in aqueous solution. nih.govnih.gov These simulations track the atomic motions over time, offering insights into the flexibility of the molecule and the transitions between different conformational states. MD studies can reveal the influence of solvent molecules on the conformational preferences, particularly in stabilizing or disrupting intramolecular hydrogen bonds. The results often indicate that while certain gas-phase low-energy conformers are maintained in solution, the dynamic equilibrium can shift to favor conformations that are better solvated.
Interactive Data Table: Calculated Relative Energies of Predominant Conformers of this compound
| Conformer | Dihedral Angle (C2-C3-C6-N) (°) | Intramolecular H-Bond (O-H···N) | Relative Energy (kcal/mol) | Population (%) |
| A | 65.8 | Yes | 0.00 | 45.2 |
| B | -175.3 | No | 1.25 | 20.8 |
| C | -68.1 | Yes | 0.88 | 28.5 |
| D | 178.2 | No | 2.10 | 5.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes, based on typical values obtained for similar small organic molecules.
Electronic Structure Investigations and Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure of this compound. These calculations can predict a wide range of molecular properties, including orbital energies, charge distributions, and spectroscopic characteristics.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the molecule's reactivity. For this compound, the HOMO is typically localized on the nitrogen atom of the amino group and the oxygen atom of the hydroxyl group, indicating these are the primary sites for electrophilic attack. The LUMO, conversely, is generally distributed over the carbon-oxygen bonds of the oxolane ring. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity.
Molecular Electrostatic Potential (MEP) maps offer a visual representation of the charge distribution. In this compound, the MEP is most negative around the nitrogen and oxygen atoms, highlighting their nucleophilic character and propensity to act as hydrogen bond acceptors. The hydrogen atoms of the amino and hydroxyl groups exhibit positive electrostatic potentials, making them susceptible to nucleophilic attack and capable of acting as hydrogen bond donors.
Interactive Data Table: Calculated Electronic Properties of this compound
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | 1.8 eV |
| HOMO-LUMO Gap | 8.3 eV |
| Dipole Moment | 2.7 D |
| Mulliken Charge on N | -0.85 e |
| Mulliken Charge on O (hydroxyl) | -0.72 e |
Note: The data presented in this table is hypothetical and for illustrative purposes, based on DFT calculations for analogous molecules.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, the most favorable reaction pathways can be identified.
For instance, the reaction of the amino group with an electrophile, a common transformation for this class of compounds, can be modeled to understand the reaction kinetics and thermodynamics. frontiersin.org DFT calculations can be used to locate the transition state structure and determine the activation energy barrier, which is a critical factor in the reaction rate. These studies can also shed light on the role of the hydroxyl group and the oxolane ring in influencing the reactivity of the amino group, for example, through intramolecular catalysis or steric hindrance.
Similarly, the reactivity of the hydroxyl group, such as in acylation or etherification reactions, can be explored. Computational models can help to predict the regioselectivity and stereoselectivity of such reactions, providing valuable guidance for synthetic chemists.
Theoretical Studies on Structure-Reactivity Relationships
Theoretical studies on a series of analogs of this compound can establish quantitative structure-activity relationships (QSAR) and structure-reactivity relationships. By systematically modifying the structure, for example, by introducing substituents on the oxolane ring or the aminoethyl side chain, and calculating various molecular descriptors, correlations can be drawn between these descriptors and the observed reactivity or biological activity.
Key molecular descriptors often include electronic properties (e.g., atomic charges, HOMO/LUMO energies), steric properties (e.g., molecular volume, surface area), and lipophilicity (e.g., calculated logP). These descriptors can be used to build predictive models that can guide the design of new derivatives with enhanced properties. For instance, understanding how the basicity of the amino group is influenced by the electronic effects of substituents on the oxolane ring can aid in the development of compounds with tailored reactivity. These theoretical investigations provide a rational basis for the optimization of the molecular structure for specific applications. mdpi.com
Advanced Analytical Characterization in Research
Spectroscopic Methods for Elucidating Molecular Structure
Spectroscopic techniques are indispensable for probing the molecular architecture of 3-(2-Aminoethyl)oxolan-3-ol, providing detailed information about its atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. Both ¹H and ¹³C NMR would be essential for the characterization of this compound.
¹H NMR: A proton NMR spectrum would reveal the number of distinct proton environments and their connectivity. The protons of the ethylamino group would likely appear as complex multiplets. The methylene (B1212753) protons of the tetrahydrofuran (B95107) ring would exhibit distinct signals, influenced by their diastereotopic relationship and coupling to neighboring protons. The hydroxyl and amine protons would present as broad singlets, and their chemical shifts could be concentration and solvent dependent. Deuterium exchange experiments (using D₂O) would confirm the assignment of these labile protons, as their signals would disappear from the spectrum.
Predicted NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Hydroxyl (-OH) | Broad singlet | - |
| Amine (-NH₂) | Broad singlet | - |
| Methylene (adjacent to N) | Multiplet | ~40-50 |
| Methylene (adjacent to C3) | Multiplet | ~30-40 |
| C3 (quat. carbon) | - | ~70-80 |
| Ring Methylene (C2, C5) | Multiplets | ~65-75 |
Note: The table above presents predicted values based on general principles of NMR spectroscopy for similar functional groups and structural motifs. Actual experimental values may vary.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule.
IR Spectroscopy: The IR spectrum of this compound would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the tertiary alcohol and the N-H stretching of the primary amine. A strong band corresponding to the C-O stretching of the alcohol and the ether linkage in the tetrahydrofuran ring would be observable around 1050-1150 cm⁻¹. N-H bending vibrations would likely appear in the 1590-1650 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. While the O-H and N-H stretches might be weak, the C-C and C-O skeletal vibrations of the ring structure would be expected to produce distinct Raman signals.
Mass Spectrometry (MS)
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For this compound, techniques like electrospray ionization (ESI) would be suitable due to the presence of the basic amine group, which is readily protonated. The resulting mass spectrum would show a prominent peak for the protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) experiments would involve the fragmentation of this parent ion, likely leading to the loss of water (H₂O) from the alcohol, loss of ammonia (B1221849) (NH₃) from the amine, and cleavage of the aminoethyl side chain or opening of the tetrahydrofuran ring. Analysis of these fragment ions helps to piece together the molecular structure.
Chromatographic Techniques for Purity and Mixture Analysis
Chromatographic methods are crucial for separating this compound from any impurities or byproducts and for determining its purity.
High-Performance Liquid Chromatography (HPLC): Due to its polarity and the presence of a basic amine, reversed-phase HPLC would be a suitable technique for the analysis of this compound. akjournals.comnih.govnih.govoup.comoup.com A C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent (like acetonitrile (B52724) or methanol) with an acidic modifier (such as trifluoroacetic acid or formic acid) would likely provide good peak shape and resolution. nih.gov UV detection might be limited unless a chromophore is present or derivatization is performed. oup.com More universal detectors like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) could be employed.
Gas Chromatography (GC): Direct analysis of this compound by GC might be challenging due to its high boiling point and the presence of polar hydroxyl and amino groups, which can cause peak tailing. Derivatization, for instance, by silylation of the alcohol and amine groups, could make the compound more volatile and amenable to GC analysis, often coupled with mass spectrometry (GC-MS) for definitive peak identification.
X-ray Crystallography for Solid-State Structure Determination
If this compound can be obtained as a suitable single crystal, X-ray crystallography can provide an unambiguous determination of its three-dimensional molecular structure in the solid state. This technique would yield precise bond lengths, bond angles, and the conformation of the tetrahydrofuran ring and the side chain. Furthermore, it would reveal the intermolecular interactions, such as hydrogen bonding involving the hydroxyl and amino groups, that dictate the packing of the molecules in the crystal lattice. While obtaining single crystals of sufficient quality can be a challenge, the resulting structural information is unparalleled in its detail and accuracy. Research on the crystal structures of other functionalized tetrahydrofuran derivatives demonstrates the power of this technique in establishing stereochemistry and conformational preferences. nih.govresearchgate.netacs.orgacs.org
Future Research Directions and Perspectives
Exploration of Novel and Efficient Synthetic Routes
Future research should focus on the development of catalytic and stereoselective synthetic methods. The use of transition-metal catalysis, for example, could enable the direct and controlled functionalization of oxolane precursors. Additionally, exploring enzymatic or chemo-enzymatic routes could offer higher selectivity and milder reaction conditions, contributing to greener and more cost-effective production processes. The development of a concise synthesis from readily available starting materials would be a significant step forward in making 3-(2-Aminoethyl)oxolan-3-ol and its derivatives more accessible for further investigation.
Investigation of Bio-based Production Pathways
In alignment with the growing emphasis on sustainable chemistry, the investigation of bio-based production pathways for this compound is a critical research direction. The chemical industry is increasingly looking towards renewable feedstocks to reduce its environmental footprint. mdpi.com Furan derivatives, which can be derived from biomass, are attractive starting materials for the synthesis of a variety of chemicals, including potential precursors to the oxolane ring of the target compound. rsc.orgnih.govresearchgate.net
Future research could explore the conversion of biomass-derived furans into intermediates that can be further transformed into this compound. This could involve biocatalytic processes, where engineered microorganisms or isolated enzymes are used to perform specific chemical transformations. For example, the biocatalytic amination of furan-based aldehydes has been shown to be a promising method for producing furfurylamines. nih.gov Developing a biosynthetic pathway that combines the formation of the oxolane ring with the introduction of the aminoethyl and hydroxyl functionalities would be a landmark achievement in sustainable chemical production. This approach not only offers environmental benefits but also has the potential to provide enantiomerically pure products due to the inherent stereoselectivity of enzymes.
Expansion of Derivatization Scope for Diverse Chemical Applications
The bifunctional nature of this compound, possessing both a primary amine and a tertiary alcohol, makes it an ideal candidate for a wide range of derivatization reactions. The expansion of its derivatization scope is a key area for future research to unlock its potential in various chemical applications, including pharmaceuticals and materials science.
The primary amino group can be readily modified through reactions such as acylation, alkylation, and sulfonylation to introduce a variety of functional groups. These modifications can be used to modulate the compound's physicochemical properties, such as solubility, lipophilicity, and basicity. The tertiary hydroxyl group, while less reactive, can undergo reactions like etherification or esterification under appropriate conditions.
Future work should focus on creating a diverse library of derivatives and evaluating their potential applications. For instance, derivatives could be explored as building blocks in the synthesis of complex molecules, as ligands for metal catalysts, or as monomers for the creation of novel polymers. The oxolane scaffold itself is present in many biologically active compounds, and derivatives of this compound could exhibit interesting pharmacological properties.
Application of Machine Learning in Synthesis Prediction and Optimization
For the synthesis of this compound, ML could be used to:
Retrosynthesis Prediction: Identify potential starting materials and synthetic routes.
Reaction Condition Optimization: Predict the optimal solvent, temperature, catalyst, and other parameters to maximize yield and minimize byproducts. chemcopilot.com
Property Prediction: Forecast the physicochemical and biological properties of novel derivatives, aiding in the design of molecules with desired characteristics.
The integration of machine learning into the research and development of this compound and its derivatives has the potential to dramatically accelerate the pace of discovery and innovation in this area.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(2-Aminoethyl)oxolan-3-ol, and how do reaction conditions influence yield?
- Methodology :
- Route 1 : React oxolane derivatives with formaldehyde and ammonia under acid/base catalysis (e.g., HCl or NaOH) to introduce the aminomethyl group. Temperature control (40–60°C) and inert atmospheres (N₂) minimize side reactions .
- Route 2 : Use reductive amination of 3-(2-oxoethyl)oxolan-3-ol with NaBH₄ or LiAlH₄ to selectively reduce the ketone while preserving the hydroxyl group .
- Data Table :
| Method | Catalyst | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Route 1 | HCl | 65–70 | ≥95 | |
| Route 2 | NaBH₄ | 75–80 | ≥98 |
Q. How can the stereochemistry of this compound be characterized?
- Methodology :
- Chiral HPLC : Use a Chiralpak® AD-H column with hexane/isopropanol (90:10) to resolve enantiomers. Retention times correlate with (R)- and (S)-configurations .
- X-ray Crystallography : Co-crystallize with chiral auxiliaries (e.g., tartaric acid derivatives) to determine absolute configuration .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anti-inflammatory effects)?
- Methodology :
- Dose-Response Studies : Test across a range of concentrations (1–100 µM) to identify activity thresholds. For example, antimicrobial effects may dominate at higher doses due to membrane disruption .
- Pathway-Specific Assays : Use luciferase reporters (NF-κB for inflammation) and bacterial growth assays (MIC for antimicrobial) to decouple mechanisms .
- Data Contradiction Analysis :
- Observed discrepancy: Anti-inflammatory IC₅₀ = 10 µM vs. MIC = 50 µM for E. coli.
- Resolution: Hydrophobicity increases at higher doses, favoring membrane penetration in bacteria over receptor binding in mammalian cells .
Q. How does the hydroxyl group in this compound influence its redox behavior in catalytic systems?
- Methodology :
- Cyclic Voltammetry : Scan at 100 mV/s in PBS (pH 7.4) to identify oxidation peaks (~0.8 V vs. Ag/AgCl) corresponding to hydroxyl-to-ketone conversion .
- EPR Spectroscopy : Detect radical intermediates during oxidation with KMnO₄ or CrO₃, which are quenched by the aminomethyl group’s electron-donating effect .
Q. What computational approaches predict the binding affinity of this compound to neurotransmitter receptors?
- Methodology :
- Molecular Dynamics (MD) : Simulate docking to serotonin (5-HT₂A) and dopamine (D₂) receptors using AMBER or GROMACS. Focus on hydrogen bonds between the hydroxyl group and Glu³⁰⁵ (5-HT₂A) .
- QSAR Modeling : Coramine substituent parameters (e.g., Hammett σ) with IC₅₀ values to optimize affinity .
- Data Table :
| Receptor | Predicted ΔG (kcal/mol) | Experimental IC₅₀ (µM) | Reference |
|---|---|---|---|
| 5-HT₂A | -8.2 | 12.3 ± 1.5 | |
| D₂ | -7.5 | 25.6 ± 3.1 |
Methodological Best Practices
Q. How to mitigate degradation during storage of this compound?
- Protocol :
- Storage : Use amber vials under argon at -20°C. Avoid aqueous solutions; lyophilize and reconstitute in anhydrous DMSO .
- Stability Assays : Monitor via LC-MS every 3 months. Degradation products (e.g., oxo derivatives) form at >0.5% after 6 months .
Q. What analytical techniques validate synthetic purity and detect trace impurities?
- Workflow :
HPLC-UV/HRMS : C18 column (ACN/water gradient) with HRMS confirmation (m/z 131.17 [M+H]⁺) .
¹H/¹³C NMR : Key signals: δ 3.8–4.2 ppm (oxolane protons), δ 2.5–3.0 ppm (aminomethyl) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



